

Phenthoate Enantioselective Environmental Behavior: A Technical Guide

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Compound Focus: Phenthoate

CAS No.: 2597-03-7

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Chemical Identity and Baseline Properties of Phenthoate

Phenthoate (IUPAC name: S- α -ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate) is a chiral organophosphate insecticide and acaricide primarily used to control aphids, scale insects, leafhoppers, and other common insects in rice, vegetables, citrus, and other crops [1]. Its chirality stems from a single asymmetric carbon atom in its chemical structure, resulting in a pair of enantiomers with potentially different environmental behaviors and toxicological profiles [1].

Table 1: Fundamental Physicochemical Properties of Phenthoate [1]

Property	Value	Conditions / Notes
Molecular Formula	C ₁₂ H ₁₇ O ₄ PS ₂	
Molecular Mass	320.39 g/mol	
CAS RN	2597-03-7	
Water Solubility	11 mg/L	20°C, pH 7

Property	Value	Conditions / Notes
Melting Point	17.5 °C	
Vapour Pressure	5.3 mPa	20°C
Octanol-Water Partition Coefficient (Log P)	3.69	20°C, pH 7
Soil DT ₅₀ (typical)	35 days	Aerobic, moderately persistent

Analytical Methods for Enantioselective Determination

A critical requirement for studying enantioselective behavior is the ability to separate, isolate, and quantify the individual enantiomers. The following established protocols can be applied to various environmental matrices.

MSPD-HPLC Method for Soil Matrices

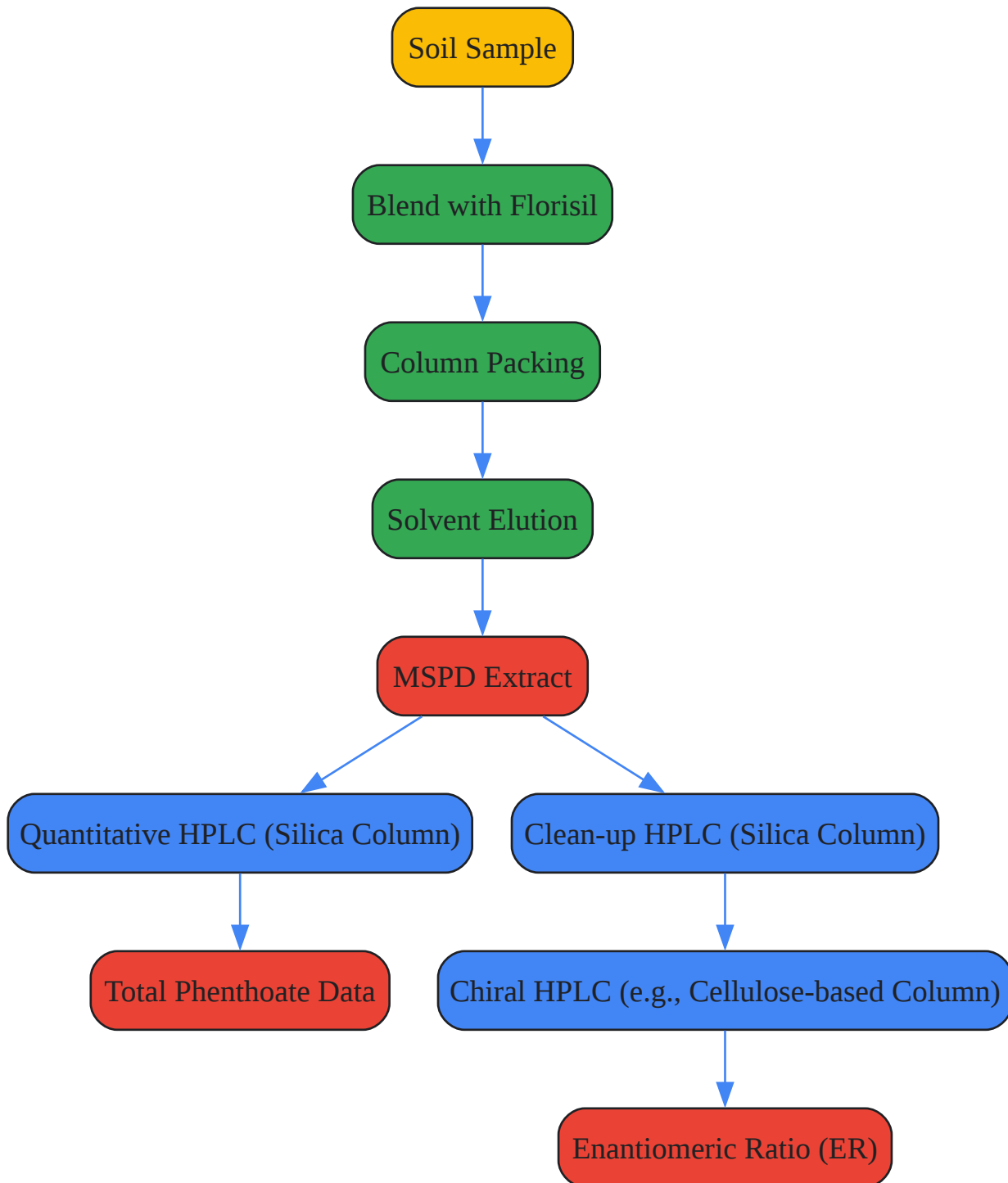
The Matrix Solid-Phase Dispersion (MSPD) technique combined with High-Performance Liquid Chromatography (HPLC) offers a streamlined method for extracting and analyzing **phenthoate** from soil samples [2] [3].

Experimental Protocol:

- **Sample Preparation:** Blend the soil sample with Florisil solid-phase material. The water content of this mixture is a critical parameter that requires optimization [2] [3].
- **Extraction:** Pack the mixture into a column and elute **phenthoate** with a suitable solvent. Optimized conditions often use a Florisil-to-soil ratio of 1:1 and elution with 8 mL of n-hexane and 12 mL of n-hexane/acetone (9:1, v/v) [2].
- **Clean-up and Chiral Separation:** The MSPD extract can be directly analyzed for total **phenthoate** content on a silica-based HPLC column with UV detection. For enantiomeric ratio (ER) determination, a further clean-up step using silica-based HPLC is recommended, followed by analysis on a chiral HPLC column [2] [3]. A commonly used chiral stationary phase is **cellulose tris-3,5-dimethylphenylcarbamate** [2].

Method Performance: This method has demonstrated recoveries of **75-94%** from fortified soils with relative standard deviations (RSDs) of **1.5-6.5%**, confirming its precision and accuracy for quantitative analysis [2].

The workflow for this analytical method is summarized below:



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Flowchart of the MSPD-HPLC method for soil analysis

LC-MS/MS Method for Plant-Origin Matrices

For complex plant matrices like fruits, vegetables, and grains, a highly sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed [4].

Experimental Protocol:

- **Extraction:** Use **acetonitrile** as the extractant [4].
- **Clean-up:** Employ **graphitized carbon black** as a sorbent to remove matrix interferences [4].
- **Chiral Separation and Detection:** Perform the separation on a chiral **OJ-RH column** using an isocratic mobile phase of **methanol-water (85:15, v/v)** at a flow rate of 1 mL/min and 30°C. Detection is achieved with tandem mass spectrometry [4].

Method Performance: This method allows for rapid chiral separation within **9 minutes** and provides high sensitivity with a limit of detection (LOD) of **<0.25 µg/kg** and a limit of quantification (LOQ) of **5 µg/kg**. It shows satisfactory recoveries of **76.2-91.0%** with low intra-day and inter-day RSDs [4].

Enantioselective Degradation in Environmental Matrices

The behavior of the two **phenthoate** enantiomers is not uniform across different environmental media, leading to changes in the enantiomeric fraction and potentially altering the overall pesticide effect.

Table 2: Enantioselective Degradation of Phenthoate in Various Matrices

Matrix	Degradation Profile	Key Findings & Enantiomer Preference	Reference
Alkaline Soils	Enantioselective	(+)-phenthoate degrades faster than the (-)-enantiomer, leading to an enrichment of the (-)-form in the soil over time.	[2] [5]

Matrix	Degradation Profile	Key Findings & Enantiomer Preference	Reference
Acidic Soils	Non-enantioselective	No significant difference in the degradation rate between the two enantiomers.	[2]
Citrus Plants	Enantioselective	(-)-phenthoate degrades faster than its antipode, resulting in the relative accumulation of (+)-phenthoate on and in the fruit.	[4]

Biological Activity and Toxicity Implications

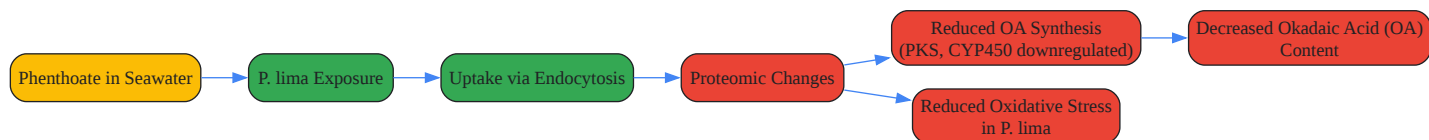
The differential behavior of **phenthoate** enantiomers is significant because they also exhibit differing biological activities.

- **Insecticidal Potency:** The **(+)-phenthoate** enantiomer is generally reported to show **greater insecticidal potency** compared to its (-)-counterpart [1].
- **Toxicity Mechanism:** Like other organophosphates, **phenthoate** acts as an **acetylcholinesterase (AChE) inhibitor**. Recent research suggests its potential neurotoxicity may be enantioselective, underscoring the importance of studying the individual enantiomers [4].
- **Human Health Risk:** A 2024 epidemiological study identified a significant positive association between **phenthoate** exposure and the incidence of **hypertension** in a population with normal glucose tolerance. The study further indicated that blood lipids, particularly triglycerides, may mediate this relationship [6].

Advanced Research and Novel Findings

Interaction with Marine Dinoflagellates

A 2023 study revealed that the marine dinoflagellate *Prorocentrum lima* can effectively absorb and remove **phenthoate** from seawater (**90.31% reduction in 48 hours**). Proteomic analysis suggested this occurs via the **endocytic signaling pathway**. Surprisingly, **phenthoate** exposure also led to a significant **reduction in the biosynthesis of okadaic acid** (a potent toxin) by the algae, indicating a complex pollutant-organism interaction [7]. The proposed mechanism for this interaction is illustrated below:



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Proposed mechanism of **phenthoate**'s effect on *P. lima*

This technical guide synthesizes the current state of knowledge on the enantioselective environmental behavior of **phenthoate**. The evidence clearly demonstrates that the two enantiomers exhibit distinct persistence, degradation, and biological interactions depending on the matrix (soil type, plant species) and environmental conditions (especially pH). Therefore, risk assessments and regulatory decisions would be improved by moving beyond the traditional racemic approach to an enantiomer-specific framework.

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